3-(Adamantan-1-yl)-3-aminopropanenitrile
Description
3-(Adamantan-1-yl)-3-aminopropanenitrile is a nitrile-containing adamantane derivative characterized by a propionitrile backbone substituted with an adamantane moiety and an amino group. The adamantane group confers high lipophilicity and metabolic stability, while the nitrile and amino groups enable diverse reactivity, making it a versatile precursor in medicinal chemistry.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(1-adamantyl)-3-aminopropanenitrile |
InChI |
InChI=1S/C13H20N2/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,1,3-8,15H2 |
InChI Key |
GQEADJTZWDTSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Adamantan-1-yl)-3-aminopropanenitrile typically involves the reaction of adamantan-1-amine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Adamantan-1-yl)-3-aminopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3-(Adamantan-1-yl)-3-aminopropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing antiviral and neuroprotective agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)-3-aminopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or proteins.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between 3-(Adamantan-1-yl)-3-aminopropanenitrile and related adamantane derivatives:
Key Observations :
- Reactivity: The nitrile group in this compound allows hydrolysis to carboxylic acids or amides, contrasting with the ester group in ethyl 3-(adamantan-1-yl)-3-oxopropanoate, which undergoes saponification .
- Solubility: The hydrochloride salt of 3-(Adamantan-1-yl)-3-aminopropan-1-ol exhibits enhanced solubility in methanol and DMSO compared to the nitrile derivatives, which are typically less polar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
